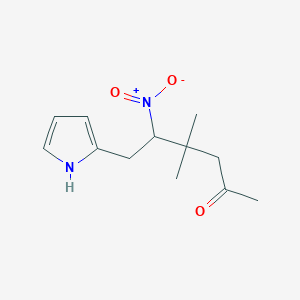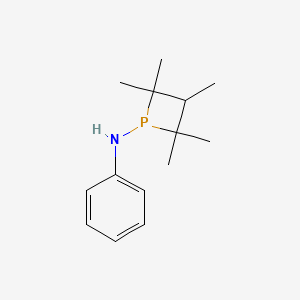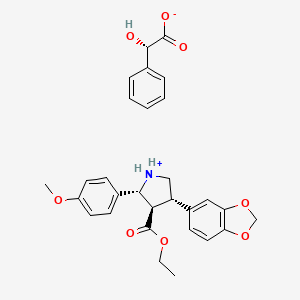![molecular formula C13H13ClO3 B15165392 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- CAS No. 485402-79-7](/img/structure/B15165392.png)
3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-: is an organic compound with a complex structure that includes a butenone backbone, an acetyloxy group, and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- typically involves the reaction of 3-buten-2-one with 4-chlorobenzyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the butenone moiety can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyloxy and chlorophenyl groups can participate in substitution reactions. For example, nucleophilic substitution can occur at the acetyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its activity against various diseases and its potential as a drug candidate .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, while the chlorophenyl group can interact with aromatic receptors. The butenone moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
- 3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-
- 3-Buten-2-one, 3-[(acetyloxy)(4-bromophenyl)methyl]-
- 3-Buten-2-one, 3-[(acetyloxy)(4-fluorophenyl)methyl]-
Comparison: Compared to its analogs, 3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
485402-79-7 |
|---|---|
Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2-methylidene-3-oxobutyl] acetate |
InChI |
InChI=1S/C13H13ClO3/c1-8(9(2)15)13(17-10(3)16)11-4-6-12(14)7-5-11/h4-7,13H,1H2,2-3H3 |
InChI Key |
PZLZXQFYJURPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C(C1=CC=C(C=C1)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


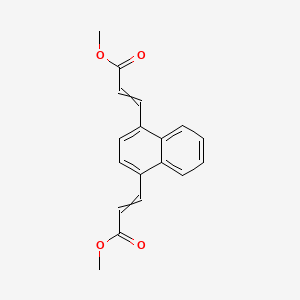

![Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester](/img/structure/B15165321.png)
![6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile](/img/structure/B15165341.png)
![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
![[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile](/img/structure/B15165348.png)
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
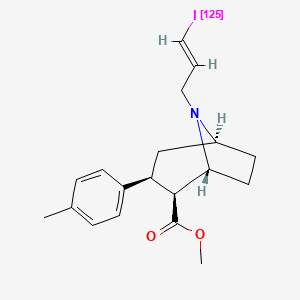
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
